N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a 2-methyl-1,3-oxazole moiety at the para position. The sulfonamide nitrogen is further functionalized with a branched ethyl group bearing furan (2-position) and thiophene (3-position) heterocycles.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-14-22-19(12-26-14)15-4-6-17(7-5-15)28(23,24)21-11-18(16-8-10-27-13-16)20-3-2-9-25-20/h2-10,12-13,18,21H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJIKGSKWBFBLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132831 | |
| Record name | Benzenesulfonamide, N-[2-(2-furanyl)-2-(3-thienyl)ethyl]-4-(2-methyl-4-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097872-94-9 | |
| Record name | Benzenesulfonamide, N-[2-(2-furanyl)-2-(3-thienyl)ethyl]-4-(2-methyl-4-oxazolyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097872-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-[2-(2-furanyl)-2-(3-thienyl)ethyl]-4-(2-methyl-4-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates heterocyclic structures, specifically furan and thiophene rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Furan and Thiophene Rings : These contribute to the compound's aromaticity and electronic properties.
- Sulfonamide Group : Known for its antibacterial properties.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the furan and thiophene moieties in this compound may enhance its interaction with biological targets, leading to improved efficacy against various pathogens.
Table 1: Antimicrobial Activity Against Common Pathogens
| Pathogen | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 20–40 | |
| Escherichia coli | 40–70 | |
| Mycobacterium tuberculosis | Moderate to Good |
The mechanism of action for this compound involves:
- Inhibition of Bacterial Enzymes : The sulfonamide group mimics para-amino benzoic acid (PABA), inhibiting dihydropteroate synthase, a crucial enzyme in folate synthesis.
- Interaction with DNA : The compound may interact with bacterial DNA through intercalation, disrupting replication processes.
Case Studies
Recent studies have highlighted the effectiveness of compounds similar to this compound in treating infections caused by resistant strains. For instance:
- Study on Methicillin-resistant Staphylococcus aureus (MRSA) : A derivative exhibited potent activity with an MIC lower than that of standard treatments like ceftriaxone.
- Anti-tubercular Activity : Compounds with similar structures showed promising results against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis therapy.
Scientific Research Applications
Medicinal Chemistry
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has been investigated for its potential as a drug candidate. The presence of the sulfonamide moiety is associated with various pharmacological activities, including antibacterial and antitumor effects. Studies have shown that compounds with similar structures can inhibit specific enzymes or receptors involved in disease pathways.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibit potent inhibition against carbonic anhydrase, an enzyme implicated in cancer progression. The unique structural features of this compound may enhance its binding affinity to such targets.
Biological Research
In biological systems, this compound can serve as a probe for studying enzyme interactions or as a ligand in receptor binding assays. The furan and thiophene rings facilitate π–π stacking interactions with aromatic amino acids in proteins, potentially modulating their activity.
Case Study: Research published in Bioorganic & Medicinal Chemistry Letters highlighted the use of furan-thiophene derivatives in probing the activity of kinases, which are critical in signaling pathways related to cancer.
Material Science
The unique electronic properties of this compound make it a candidate for developing advanced materials. Its potential applications include organic semiconductors and photovoltaic devices due to the conjugated system formed by the furan and thiophene rings.
Data Table: Comparison of Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Conductivity | 10^-6 S/cm |
| Absorption Peak | 400 nm (UV-visible) |
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (–SO₂NH–) group is central to its reactivity, participating in the following reactions:
Hydrolysis
Under acidic or basic conditions, sulfonamides undergo hydrolysis to form sulfonic acids and amines. For this compound:
-
Conditions : Requires prolonged heating in 6M HCl or NaOH at 80–100°C .
-
Byproducts : Thiophene and furan moieties may undergo partial oxidation under acidic conditions .
Nucleophilic Substitution
The sulfonamide nitrogen can act as a nucleophile in alkylation or arylation reactions:
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Example : Reaction with methyl iodide in THF/K₂CO₃ yields N-methylated derivatives .
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Yield : ~70–85% (based on analogous sulfonamide reactions) .
Complexation with Metals
The sulfonamide group forms coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺), altering its electronic properties .
Oxazole Ring Reactivity
The 2-methyl-1,3-oxazol-4-yl group participates in electrophilic substitution and ring-opening reactions:
Furan and Thiophene Reactivity
The furan-2-yl and thiophen-3-yl groups undergo electrophilic substitution and oxidation:
Electrophilic Substitution in Thiophene
Furan Oxidation
-
With Ozone : Ozonolysis cleaves the furan ring to form diketones .
-
With mCPBA : Epoxidation at the 2,5-positions occurs selectively .
Ethyl Linker Reactivity
The –CH₂–CH– bridge between sulfonamide and heterocycles is susceptible to:
-
Oxidative Cleavage : RuO₄/NaIO₄ converts it to ketones.
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Radical Halogenation : NBS/CCl₄ introduces bromine at the benzylic position .
Biological Activity Correlation
The compound’s reactivity aligns with its reported biological effects:
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Antibacterial Activity : Linked to sulfonamide-mediated dihydropteroate synthase inhibition .
-
Anticancer Potential : Oxazole and thiophene groups enhance DNA intercalation .
Experimental Limitations
-
Direct studies on this compound are scarce; most data are extrapolated from analogous structures .
-
Stability issues arise in strongly acidic/basic media due to heterocycle degradation .
For further validation, synthetic protocols from and spectral data from are recommended.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s uniqueness lies in its trifunctional heterocyclic architecture. Key analogs and their structural distinctions include:
Table 1: Structural Comparison
Key Observations :
Key Differences :
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target compound integrates three heterocyclic systems: a furan, a thiophene, and a 2-methyl-1,3-oxazole, linked via a sulfonamide bridge. Retrosynthetic disassembly suggests the following precursors (Figure 1):
- Sulfonyl chloride intermediate : 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride.
- Amine precursor : 2-(Furan-2-yl)-2-(thiophen-3-yl)ethylamine.
The synthesis hinges on the coupling of these two fragments under controlled conditions.
Synthetic Routes and Methodologies
Synthesis of 4-(2-Methyl-1,3-Oxazol-4-yl)Benzene-1-Sulfonyl Chloride
Oxazole Ring Formation
The 2-methyl-1,3-oxazole moiety is synthesized via cyclization of N-acyl glycine derivatives. A representative protocol involves:
- Reacting 4-sulfamoylbenzoic acid with glycine in acetonitrile/water under basic conditions to form (2-sulfamoylbenzoyl)glycine.
- Cyclizing with acetic anhydride and sodium acetate at 80°C for 6 hours to yield 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide.
- Chlorination using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C to obtain the sulfonyl chloride.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Glycine, NaOH, 25°C | 92 |
| 2 | Ac₂O, NaOAc, 80°C | 85 |
| 3 | SOCl₂, DCM, 0–5°C | 78 |
Synthesis of 2-(Furan-2-yl)-2-(Thiophen-3-yl)Ethylamine
Nucleophilic Addition-Elimination
A two-step sequence is employed:
- Aldol-like condensation : Furan-2-carbaldehyde and thiophen-3-ylacetonitrile react in ethanol with piperidine as a catalyst (70°C, 12 hours) to form 2-(furan-2-yl)-2-(thiophen-3-yl)acetonitrile.
- Reductive amination : The nitrile is reduced using LiAlH₄ in tetrahydrofuran (THF) under reflux (4 hours), followed by aqueous workup to isolate the amine.
Optimization Note : Substituting LiAlH₄ with NaBH₄/I₂ in methanol improves safety but reduces yield (58% vs. 82%).
Sulfonamide Coupling and Final Product Isolation
Coupling Reaction
The sulfonyl chloride and amine are coupled in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base:
- Add 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride (1.2 eq) to a solution of 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine (1.0 eq) in DCM at 0°C.
- Stir for 2 hours at 0°C, then warm to 25°C and stir for 12 hours.
- Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.
Yield : 67–72% after purification via silica gel chromatography (hexane/ethyl acetate 3:1).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (dd, J = 1.6 Hz, 1H, Th-H), 7.32 (d, J = 3.2 Hz, 1H, Fu-H), 6.85–6.78 (m, 2H, Th-H, Fu-H), 4.62 (t, J = 6.8 Hz, 1H, CH), 3.45 (dd, J = 13.6, 6.8 Hz, 2H, CH₂), 2.51 (s, 3H, CH₃).
- HRMS (ESI+) : m/z 487.0894 [M+H]⁺ (calc. 487.0898).
Challenges and Mitigation Strategies
Applications and Further Directions
While the target compound’s biological activity remains under investigation, structural analogs demonstrate:
- Herbicidal activity : Inhibition of acetolactate synthase (ALS) in weeds.
- Antimicrobial effects : Disruption of bacterial cell wall synthesis.
Future studies should explore functionalization at the oxazole methyl group and thiophene sulfur atom to modulate bioactivity.
"The integration of furan and thiophene motifs into sulfonamide frameworks represents a versatile strategy for developing bioactive agents."
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
The synthesis involves multi-step reactions, including coupling of heterocyclic moieties (furan, thiophene, oxazole) and sulfonamide formation. Key challenges include:
- Steric hindrance during the alkylation of the ethyl bridge between furan and thiophene. Use bulky base catalysts (e.g., LDA) to direct regioselectivity .
- Oxazole ring stability under acidic/basic conditions. Employ microwave-assisted synthesis to reduce reaction time and side-product formation .
- Sulfonamide formation : Optimize N-alkylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : , , and 2D-COSY to resolve overlapping signals from aromatic heterocycles (e.g., furan vs. thiophene protons) .
- HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients to confirm purity (>98%) and molecular ion peaks .
- X-ray crystallography : For absolute configuration verification, employ SHELX for refinement (CCDC deposition recommended) .
Q. How can solubility and stability be assessed under physiological conditions?
- Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO, quantifying via UV-Vis at λmax ≈ 270 nm .
- Stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and human liver microsomes, monitoring degradation via LC-MS/MS .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be mitigated?
- Disorder in heterocyclic substituents : Use high-resolution data (≤ 0.8 Å) and SHELXL’s PART instruction to model alternative conformations .
- Twinned crystals : Apply TwinRotMat or PLATON’s TWIN law to refine datasets .
- Thermal motion : Implement anisotropic displacement parameters for non-H atoms and restrain ADPs for overlapping groups .
Q. How can Design of Experiments (DoE) optimize reaction yields while minimizing side products?
- Factors : Vary temperature (60–120°C), catalyst loading (5–20 mol%), and solvent polarity (THF vs. DMF).
- Response surface modeling : Use central composite design (CCD) to identify optimal conditions (e.g., 90°C, 12 mol% catalyst in DMF) .
- Validation : Confirm reproducibility with triplicate runs (RSD < 5%) .
Q. What computational strategies predict the compound’s biological target interactions?
- Molecular docking : Use AutoDock Vina with flexible residues in the binding pocket (e.g., kinase ATP sites). Prioritize poses with ΔG ≤ -9 kcal/mol .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonamide-protein hydrogen bonds .
- QSAR : Corrogate electronic descriptors (HOMO/LUMO) of the oxazole and sulfonamide groups with activity data .
Q. How can contradictory biological activity data across assays be resolved?
- Orthogonal assays : Compare enzyme inhibition (IC50) with cellular viability (MTT assay) to rule off-target effects .
- Biophysical validation : Use SPR or ITC to confirm binding affinity (KD) and stoichiometry .
- Proteomic profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify secondary targets .
Q. What strategies validate metabolic stability in preclinical models?
- In vitro : Incubate with CYP3A4/2D6 isoforms, quantifying metabolites via UPLC-QTOF .
- In vivo : Administer IV/PO doses in rodents, calculating bioavailability (AUC0–24h) and half-life (t1/2) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Step | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Furan-thiophene coupling | LDA, THF, -78°C | 72 | 95 |
| Oxazole formation | MW, 100°C, 30 min | 85 | 98 |
| Sulfonamide alkylation | TBAB, DMF, 90°C | 68 | 97 |
Q. Table 2. Physicochemical Properties
| Property | Method | Value |
|---|---|---|
| LogP | Shake-flask | 3.2 ± 0.1 |
| Solubility (PBS) | UV-Vis | 12.5 µg/mL |
| pKa (sulfonamide) | Potentiometric | 6.8 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
